

Application Notes and Protocols: Stearoyl-Lcarnitine chloride for Research Use

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Compound of Interest		
Compound Name:	Stearoyl-L-carnitine chloride	
Cat. No.:	B1337439	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine, a molecule essential for lipid metabolism.[1][2][3] It is the ester of L-carnitine and stearic acid. In biochemical research, it serves as a critical tool for studying fatty acid oxidation, mitochondrial function, and the activity of various transporters and enzymes. Its plasma levels have been observed to be altered in several conditions, including chronic fatigue syndrome, end-stage renal disease, and Alzheimer's disease, making it a relevant biomarker and research compound.[2][4][5][6][7] All products mentioned are intended for research use only and not for human or veterinary use.[1] [4][6][8]

Suppliers: Reputable suppliers of **Stearoyl-L-carnitine chloride** for research purposes include:

- Cayman Chemical[6][9]
- Santa Cruz Biotechnology[8]
- TargetMol[1]
- MedChemExpress[2]
- Sigma-Aldrich



- LGC Standards[10]
- GlpBio[4]
- Advent Bio
- CP Lab Safety[11]

Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data on purity and quality.[8][10]

Chemical Properties

Property	Value	
CAS Number	32350-57-5[1][4][8][10]	
Molecular Formula	C25H50CINO4 or C25H50NO4 • CI[6][8][9][10] [11]	
Molecular Weight	~464.1 g/mol [1][6][8][9][10][11]	
Synonyms	C18 Carnitine, Octadecanoyl-L-carnitine chloride, R-Stearoyl Carnitine Chloride[1][4][6] [8][11]	
Purity	Typically ≥95% (Purity can vary by supplier and lot)[6][9][10][11][12]	
Storage	Store at -20°C[1][2][6][9][12]	

Biochemical and Cellular Activities

Stearoyl-L-carnitine plays a central role in cellular energy metabolism by facilitating the transport of stearic acid, a long-chain fatty acid, into the mitochondrial matrix for β -oxidation. This process, known as the carnitine shuttle, is fundamental for generating ATP from lipids.

Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport.



Beyond its metabolic role, **Stearoyl-L-carnitine chloride** is also an inhibitor of specific membrane transporters. This makes it a useful tool for studying transporter kinetics and function.

Quantitative Data on Inhibitory Activity

Target/Process	Species/System	Concentration	Effect
Glycine Transporter (GlyT2)	Xenopus laevis oocytes	up to 3 μM	16.8% inhibition of glycine response[2][3]
Sodium-dependent [3H]carnitine uptake	Human Proximal Convoluted Tubular (HPCT) cells	500 μΜ	~52% inhibition[4][5] [6][9][13]
Lecithin:cholesterol acyltransferase (LCAT)	Rat plasma	500 μM/ml	Inhibition[4][6][9]
Lecithin:cholesterol acyltransferase (LCAT)	Human plasma	500 μM/ml	No inhibition[4][6][9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is crucial to prepare fresh solutions for experiments, although properly stored stock solutions can be stable for a limited time.

Materials:

- Stearoyl-L-carnitine chloride powder
- Dimethyl sulfoxide (DMSO)
- Ethanol



- Dimethylformamide (DMF)
- Sterile microcentrifuge tubes or vials

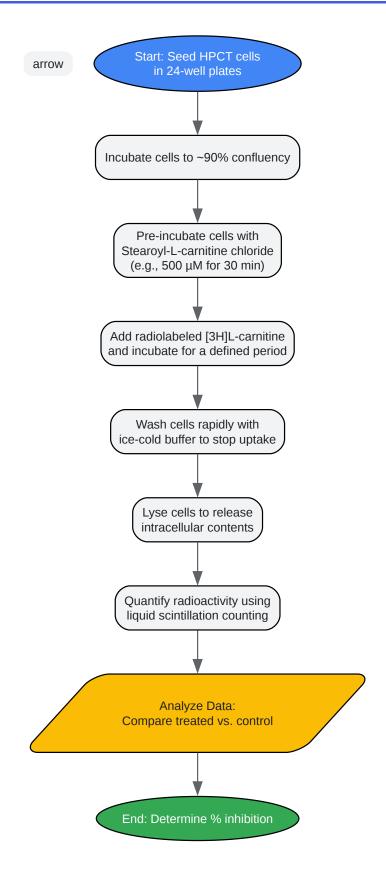
Procedure:

- Based on solubility data, Stearoyl-L-carnitine chloride can be dissolved in several organic solvents.[1][4][6][12]
 - DMSO: up to 14 mg/mL
 - Ethanol: up to 20 mg/mL
 - DMF: up to 20 mg/mL
- To prepare a 10 mM stock solution in DMSO (MW = 464.1 g/mol):
 - Weigh out 4.64 mg of Stearoyl-L-carnitine chloride.
 - Add 1 mL of high-purity DMSO.
- Vortex or sonicate gently to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. [2] Always consult the supplier's datasheet for specific stability information.

Protocol 2: In Vitro Carnitine Uptake Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of **Stearoyl-L-carnitine chloride** on carnitine uptake in a cell line, such as human kidney proximal tubular epithelial cells (HPCT).[4][6]





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Caption: Workflow for a radiolabeled carnitine uptake inhibition assay.



Procedure:

- Cell Culture: Seed HPCT cells in 24-well plates and grow to near confluency.
- Pre-incubation: Aspirate the culture medium. Wash cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add transport buffer containing the desired concentration of Stearoyl-L-carnitine chloride (e.g., 500 μM) or vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[7]
- Uptake: Initiate the uptake by adding transport buffer containing a known concentration of radiolabeled [3H]L-carnitine along with the inhibitor.[7]
- Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the transport by aspirating the solution and washing the cells multiple times with ice-cold transport buffer.
- Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
 Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the
 percentage inhibition by comparing the uptake in the presence of Stearoyl-L-carnitine
 chloride to the vehicle control.

Protocol 3: Quantitative Analysis by LC-MS/MS

Stearoyl-L-carnitine, as an endogenous metabolite, can be quantified in biological samples like plasma, serum, or tissue biopsies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Isotopically labeled internal standards, such as Stearoyl-L-carnitine-d3 (chloride), are available for accurate quantification.[5]

General Procedure Outline:

 Sample Preparation: Homogenize tissue samples or use serum/plasma directly. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard.[14]



- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Extraction: Collect the supernatant for analysis.
- Chromatography: Separate the analytes using a suitable LC method, often employing a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar carnitine species.[14]
- Mass Spectrometry: Detect and quantify Stearoyl-L-carnitine and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Quantification: Generate a standard curve using known concentrations of **Stearoyl-L-carnitine chloride** to calculate the concentration in the biological samples. The method can be linear over a concentration range of 5-200 ng/ml for long-chain acylcarnitines.[14]

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